2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one
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Overview
Description
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features a fused ring system combining a furan and a pyrazole ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with furan-based aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully hydrogenated compounds. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl acetate
- methyl (2R,3R,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidine-8-carboxylate
- {3-[(methylsulfonyl)oxy]-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl}methyl benzoate
Uniqueness
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65902-89-8 |
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Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2,3,3a,4-tetrahydrofuro[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C5H6N2O2/c8-5-4-3(2-9-5)1-6-7-4/h3,6H,1-2H2 |
InChI Key |
YDFPRNIXFSYFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C2=NN1 |
Origin of Product |
United States |
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